molecular formula C13H12N4O3S B12050871 1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1383789-09-0

1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12050871
CAS No.: 1383789-09-0
M. Wt: 304.33 g/mol
InChI Key: RIIPEWLWRMVNLY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings, with substituents at specific positions that contribute to its chemical behavior and reactivity.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 2-methoxybenzaldehyde, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with appropriate reagents to form the pyrimidine ring, completing the fused ring system.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

    1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanone: This compound shares similar structural features but differs in the position and nature of substituents.

    1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanamine:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

1383789-09-0

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

1-(2-methoxyphenyl)-6-methylsulfonylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H12N4O3S/c1-20-11-6-4-3-5-10(11)17-12-9(8-15-17)7-14-13(16-12)21(2,18)19/h3-8H,1-2H3

InChI Key

RIIPEWLWRMVNLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3=NC(=NC=C3C=N2)S(=O)(=O)C

Origin of Product

United States

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